![molecular formula C7H3ClFNO2S B1350649 3-Cyano-4-fluorobenzenesulfonyl chloride CAS No. 351003-23-1](/img/structure/B1350649.png)
3-Cyano-4-fluorobenzenesulfonyl chloride
Overview
Description
3-Cyano-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S . It is also known by other names such as 4-fluoro-3-cyanobenzenesulfonyl chloride, 3-cyano-4-fluorobenzene-1-sulfonyl chloride, and benzenesulfonyl chloride .
Molecular Structure Analysis
The linear formula of this compound is FC6H3(CN)SO2Cl . The molecule consists of a benzene ring substituted with a cyano group (-CN), a fluorine atom, and a sulfonyl chloride group (-SO2Cl).Physical And Chemical Properties Analysis
This compound is a white to tan powder . It has a molecular weight of 219.62 g/mol . The compound has a melting point of 67-70 °C and a predicted boiling point of 332.8±27.0 °C . It has a predicted density of 1.61±0.1 g/cm3 .Scientific Research Applications
1. Activation of Hydroxyl Groups in Polymeric Carriers
3-Cyano-4-fluorobenzenesulfonyl chloride and related compounds have been utilized in the activation of hydroxyl groups in various solid supports like polystyrene microspheres, Sepharose beads, and cellulose rods. This activation facilitates the covalent attachment of biological molecules to these supports, preserving their biological function. This technique has potential therapeutic applications in bioselective separation processes such as isolating lymphocyte subsets from blood or tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).
2. Synthesis of Benzothiadiazine Dioxides
This compound derivatives are instrumental in the one-pot synthesis of benzothiadiazine dioxides. These compounds are synthesized under mild, non-catalytic conditions, and their formation is influenced by factors like the nature of the halogen, electronic character of the benzene ring, and steric load around the amidine unit (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).
3. Vibrational Spectroscopic and NLO Studies
In-depth vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride and its derivatives, which share structural similarities with this compound, have been conducted. These studies include analysis of molecular geometry, HOMO-LUMO energy gaps, and nonlinear optical (NLO) activity, providing valuable insights into the electronic and structural properties of these compounds (Nagarajan & Krishnakumar, 2018).
4. Application in Sulfonation Processes
Compounds related to this compound have been employed in sulfonation processes, leading to the creation of efficient and stable solid acid catalysts. These catalysts exhibit high surface area and mesoporosity, which are crucial for their performance in various chemical reactions (Liu et al., 2010).
5. Synthesis of Fluorophenylsulfonylo
xy DerivativesThe synthesis of fluorophenylsulfonyloxy derivatives, which are key intermediates in the preparation of important compounds like Luxabendazole, an anthelmintic, involves the use of related sulfonyl chloride compounds. These syntheses typically begin with simpler precursors and involve multiple steps, including condensation reactions, demonstrating the versatility of sulfonyl chlorides in complex organic syntheses (Zhang Li, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Cyano-4-fluorobenzenesulfonyl chloride is the aromatic ring of arenes . The compound acts as an electrophile, attacking the carbon atoms of the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . The downstream effects include the formation of a substitution product of benzene .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of a substitution product of benzene . This is achieved through the electrophilic aromatic substitution pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and should be stored under an inert atmosphere . These conditions can affect the compound’s reactivity and stability.
properties
IUPAC Name |
3-cyano-4-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZADPGGPBAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381186 | |
Record name | 3-cyano-4-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351003-23-1 | |
Record name | 3-Cyano-4-fluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-cyano-4-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyano-4-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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